2-(3-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid
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Overview
Description
2-(3-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorine atom and a dimethylsulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Sulfonation: Introduction of the dimethylsulfamoyl group.
Fluorination: Introduction of the fluorine atom.
Carboxylation: Introduction of the carboxylic acid group.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and fluorinating agents like Selectfluor for fluorination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(3-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents or nucleophiles.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while coupling reactions may yield biaryl compounds.
Scientific Research Applications
2-(3-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom and dimethylsulfamoyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(3-N,N-Dimethylsulfamoylphenyl)benzoic acid: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
5-Fluoro-2-(3-sulfamoylphenyl)benzoic acid: Lacks the dimethyl groups, which may influence its solubility and reactivity.
Uniqueness
2-(3-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the dimethylsulfamoyl group. This combination imparts specific chemical properties, such as increased lipophilicity and potential for selective biological interactions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-[3-(dimethylsulfamoyl)phenyl]-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)13-7-6-11(16)9-14(13)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSYBPNMVGHQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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